4-amino-3-chloro-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-chloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKUCXZFXYVYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408316-92-7 | |
| Record name | 4-amino-3-chloro-N-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualizing Substituted Benzamide Derivatives in Contemporary Chemical Science
Substituted benzamide (B126) derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents at different positions on the ring. This structural motif is a cornerstone in medicinal chemistry and materials science. The versatility of the benzamide scaffold allows for the fine-tuning of electronic and steric properties, which in turn can dramatically influence the biological activity and physical characteristics of the molecule.
In contemporary chemical science, these derivatives are investigated for a wide range of potential applications. They are integral to the development of new therapeutic agents, with research highlighting their potential as neurokinin-2 receptor antagonists, antitumor agents, and antimicrobial compounds. nih.govresearchgate.netindianchemicalsociety.com The ability to systematically modify the substituents on the benzamide core provides a powerful tool for establishing structure-activity relationships (SAR), a critical aspect of rational drug design. nih.gov
Significance of Functionalized Aromatic Amides in Diverse Research Domains
Beyond their biological relevance, functionalized aromatic amides are crucial intermediates in organic synthesis. The presence of functional groups on the aromatic ring allows for a wide array of chemical transformations, enabling the construction of complex molecular architectures. researchgate.net Researchers are continually developing novel methods for the synthesis and functionalization of these amides, aiming for greater efficiency, selectivity, and sustainability. beilstein-journals.org Furthermore, the unique electronic and hydrogen-bonding capabilities of these compounds make them valuable in the design of novel materials with specific optical, electronic, or binding properties. rsc.org
Research Rationale and Scope for Comprehensive Investigation of 4 Amino 3 Chloro N Methylbenzamide
An Overview of Established Synthetic Routes to Substituted Benzamides
The construction of substituted benzamides relies on a few fundamental transformations, primarily the formation of the amide bond and the introduction of various functional groups onto the aromatic ring.
Amide Bond Formation Strategies: Coupling Reagents and Conditions
The creation of the amide bond is a pivotal step in benzamide synthesis. Direct reaction between a carboxylic acid and an amine is often inefficient and requires harsh conditions. ucl.ac.uk Consequently, a variety of coupling reagents have been developed to facilitate this transformation under milder conditions.
Commonly used methods include:
Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. chemicalbook.com These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate and suppress side reactions. chemicalbook.comgoogle.com
Acid Chlorides: Conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), provides a highly reactive electrophile for amidation. researchgate.netprepchem.com This method is straightforward but can be limited by the functional group tolerance of the starting materials. ucl.ac.uk
Phosphonium and Uronium-Based Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective coupling agents that offer fast reaction times and high yields.
The choice of coupling reagent and reaction conditions is often dictated by the specific substrates, their functional group compatibility, and the desired scale of the reaction. ucl.ac.uk
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDCI | Widely used, often with additives like HOBt or DMAP. chemicalbook.comgoogle.com |
| Acid Chlorides | Thionyl chloride, Oxalyl chloride | Highly reactive, but can have limited functional group tolerance. ucl.ac.ukresearchgate.netprepchem.com |
| Phosphonium/Uronium Salts | BOP, HBTU | High efficiency, fast reaction times. |
Introduction of Halogen and Amino Functionalities onto the Benzene (B151609) Ring
The strategic placement of halogen and amino groups on the benzene ring is crucial for tailoring the properties of the final molecule.
Halogenation: Electrophilic aromatic substitution is the primary method for introducing halogens onto a benzene ring. studymind.co.uk The reaction typically involves the use of a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). studymind.co.uk The directing effects of existing substituents on the ring play a critical role in determining the position of the incoming halogen. libretexts.orgaakash.ac.in Halogens themselves are deactivating yet ortho-, para-directing groups due to a combination of inductive and resonance effects. libretexts.orgaakash.ac.inlibretexts.org
Amination: The introduction of an amino group can be achieved through several methods:
Reduction of Nitro Groups: This is a very common and reliable method. fiveable.me A nitro group, which can be introduced via nitration with a mixture of nitric and sulfuric acid, is a strong deactivating and meta-directing group. msu.edu The nitro group can then be reduced to a primary amine using various reducing agents, such as tin(II) chloride (SnCl₂), hydrogen gas with a metal catalyst (e.g., Pd/C), or iron in acidic media. fiveable.me
Nucleophilic Aromatic Substitution: In cases where the aromatic ring is activated by strongly electron-withdrawing groups, a halogen can be displaced by an amine or ammonia. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds between aryl halides and amines. researchgate.net
Targeted Synthetic Approaches for this compound
The synthesis of the specifically substituted this compound requires a careful sequence of reactions to ensure the correct placement of the amino, chloro, and N-methylamido groups.
Precursor Selection and Design Considerations
Two primary retrosynthetic pathways involve starting from either isatoic anhydride (B1165640) derivatives or nitro-chlorobenzoic acids.
From Isatoic Anhydride Derivatives: Isatoic anhydride is a versatile precursor for the synthesis of ortho-aminobenzamides. ijlpr.comijlpr.comnih.govmdpi.comacs.org Reaction of isatoic anhydride with an appropriate amine, in this case, methylamine, leads to the formation of an o-aminobenzamide. google.com Subsequent chlorination would then be required to introduce the chlorine atom at the desired position.
From Nitro-chlorobenzoic Acids: A more common and often more regioselective approach starts with a suitably substituted nitro-chlorobenzoic acid, such as 4-chloro-3-nitrobenzoic acid or 2-chloro-4-nitrobenzoic acid. researchgate.net The carboxylic acid is first converted to the N-methylbenzamide, and then the nitro group is reduced to the amine. This strategy allows for precise control over the substitution pattern. For instance, starting with 2-chloro-5-nitrobenzoic acid and reacting it with an aniline (B41778) derivative is a documented approach for similar structures.
| Precursor | Key Synthetic Steps | Advantages |
| Isatoic Anhydride | 1. Amidation with methylamine. google.com 2. Chlorination. | Direct route to o-aminobenzamides. ijlpr.comijlpr.comnih.govmdpi.comacs.org |
| Nitro-chlorobenzoic Acids | 1. Amidation. 2. Reduction of the nitro group. researchgate.net | High regioselectivity. researchgate.net |
Optimized Reaction Conditions for Amidation and Aromatic Substitution
For the synthesis of this compound from a precursor like 4-chloro-3-nitrobenzoic acid, the amidation step would involve reacting the carboxylic acid with methylamine. To achieve this, coupling agents such as EDCI/DMAP in a solvent like dichloromethane (B109758) are effective. chemicalbook.com Alternatively, the acid could be converted to the acid chloride followed by reaction with methylamine. prepchem.com
Following the amidation to form 4-chloro-N-methyl-3-nitrobenzamide, the subsequent aromatic substitution is the reduction of the nitro group. A common method for this transformation is the use of a reducing agent like iron powder in the presence of an acid such as acetic acid or hydrochloric acid. Other reducing systems like tin(II) chloride in hydrochloric acid or catalytic hydrogenation can also be employed. fiveable.me
Reductive Amination and Other Amination Strategies
While the reduction of a nitro group is a primary strategy, reductive amination offers an alternative pathway for introducing the amino group. fiveable.meorganic-chemistry.orgwikipedia.org Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. harvard.edu In the context of synthesizing the target molecule, this would likely involve a more complex precursor with a carbonyl group at the 4-position, which would then be converted to the amine. However, for this specific substitution pattern, the reduction of a pre-installed nitro group is generally a more direct and efficient strategy. fiveable.me
Exploration of Alternative and Advanced Synthetic Techniques
Traditional amide bond formation often relies on the coupling of a carboxylic acid and an amine, sometimes requiring harsh conditions or pre-activation of the carboxylic acid. arkat-usa.org Modern synthetic chemistry, however, offers a range of advanced techniques that can provide milder reaction conditions, improved efficiency, and opportunities for novel molecular design, such as late-stage functionalization.
Late-Stage Functionalization (LSF):
Late-stage functionalization is a powerful strategy in drug discovery that involves introducing functional groups into a complex molecule at a late step in the synthesis. nih.gov This approach allows for the rapid diversification of a core scaffold, enabling the exploration of structure-activity relationships without the need for lengthy de novo syntheses. For benzamide structures, LSF can be achieved through various methods, including C-H activation.
For a molecule like this compound, LSF could theoretically be applied to a simpler benzamide precursor. For instance, iridium-catalyzed C-H amination has been demonstrated for benzoic acids, providing access to aniline derivatives. nih.gov Similarly, a late-stage introduction of the chloro or amino group onto a pre-formed N-methylbenzamide scaffold could be envisioned using modern catalytic methods. While direct LSF on the title compound is not widely reported, the principles are demonstrated in related structures. For example, the alkylation of phenolic hydroxyl groups with benzyl (B1604629) bromide derivatives after amide formation represents a modular approach to complex benzamides. The presence of strongly electron-withdrawing groups, such as 3,5-bistrifluoromethyl, has been shown to dramatically improve yields in some LSF reactions, a principle that could be applied to enhance the reactivity of related benzamide systems. nih.gov
Electrochemical Synthesis:
Electrochemical methods are gaining prominence as a green and efficient alternative to traditional chemical synthesis. These methods use electricity to drive redox reactions, often avoiding the need for harsh chemical oxidants or reductants. bohrium.com In the context of related structures, electrochemical synthesis has been successfully employed for the construction of quinazolin-4(3H)-ones from 2-aminobenzamides. rsc.orgthieme-connect.comthieme-connect.com These reactions proceed via anodic oxidation and cyclization, demonstrating the utility of electrochemistry for forming N-heterocyclic compounds from aminobenzamide precursors under metal-free and acceptor-free conditions. bohrium.comthieme-connect.com This approach could potentially be adapted for transformations involving this compound, for example, in subsequent cyclization reactions.
Flow Chemistry:
Methodological Considerations for Yield Optimization and Purity Enhancement
Optimizing the yield and purity of the final product is a critical aspect of any synthetic route. This involves careful consideration of starting materials, reaction conditions, and purification techniques.
Starting Materials and Synthetic Route:
A common route to amino-substituted benzamides involves the reduction of a corresponding nitro-substituted precursor. acs.org For this compound, a plausible route starts with 3-nitro-4-chlorobenzoic acid. This starting material can be converted to the acid chloride and then reacted with methylamine to form 3-nitro-4-chloro-N-methylbenzamide. The final step is the reduction of the nitro group. A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, follows a similar pathway, using zinc and sodium hydroxide (B78521) for the reduction step. google.com An alternative starting material is isatoic anhydride, which can react with methylamine to form 2-amino-N-methylbenzamide, followed by a chlorination step.
Optimization of Reaction Conditions:
The choice of reagents and reaction parameters plays a crucial role in maximizing yield and minimizing side products.
Amidation: The direct coupling of a carboxylic acid and an amine can be facilitated by various reagents. Boron-based reagents like B(OCH₂CF₃)₃ are effective, allowing the reaction to proceed with equimolar amounts of acid and amine under relatively mild conditions. thieme-connect.com Carbodiimide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are also commonly used to form the amide bond. Microwave-assisted synthesis under solvent-free conditions has been shown to dramatically reduce reaction times and improve yields for N-aryl substituted benzamides. niscair.res.in
Chlorination: For routes involving a late-stage chlorination step, the choice of chlorinating agent is critical. The use of trichloroisocyanuric acid in the chlorination of related benzamides has been reported to increase the yield to over 90% while minimizing waste.
Reduction: The reduction of the nitro group to an amine is a key step. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in methanol (B129727) and concentrated HCl are effective for this transformation. acs.org
Solvent and Catalyst: The solvent can significantly influence reaction kinetics. Polar aprotic solvents like DMF may enhance amidation rates but can complicate product isolation. In some cases, switching to a solvent like tetrahydrofuran (B95107) (THF) with a catalyst such as 4-dimethylaminopyridine (DMAP) can accelerate amide bond formation while maintaining high regioselectivity.
The table below summarizes various conditions used in the synthesis of related benzamides, which can inform the optimization of the synthesis of this compound.
| Reaction Step | Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
| Amidation | 3-nitro-4-chlorobenzoic acid | N,N'-diisopropyl carbodiimide, 1-hydroxybenzotriazole, 3-chloro-2-methylaniline | Dichloromethane | Room Temp, 2-3h | >95% | google.com |
| Amidation | 4-chlorobenzoyl chloride | Methylamine | Methylene chloride | 0°C to RT, 2.5h | - | prepchem.com |
| Amidation | Benzoic acids | B(OCH₂CF₃)₃, Amines | Acetonitrile | 80°C, 5h | ~88% | thieme-connect.com |
| Reduction (Nitro to Amino) | Nitro-substituted benzamides | SnCl₂·2H₂O, conc. HCl | Methanol | Reflux, 1-3h | - | acs.org |
| Reduction (Nitro to Amino) | 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | Zinc, Sodium hydroxide | - | - | >95% | google.com |
| Chlorination | 2-amino-N-methylbenzamide | Sulfuryl chloride (SO₂Cl₂) | Dichloromethane | 0-5°C | - |
Purity Enhancement:
Achieving high purity is essential, particularly for pharmaceutical applications. Common purification techniques for benzamide derivatives include:
Recrystallization: This is a standard method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. niscair.res.inprepchem.com
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from unreacted starting materials and byproducts, especially when simple recrystallization is ineffective. nih.gov
Aqueous Washes: During workup, washing the organic extracts with acidic or basic aqueous solutions can remove unreacted starting materials and certain byproducts. nih.gov For example, an acid wash can remove residual amine, while a base wash can remove unreacted carboxylic acid.
By carefully selecting the synthetic route and optimizing each step, it is possible to produce this compound with high yield and purity, making it suitable for its intended applications.
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Nucleus
The reactivity of the benzene ring in this compound is governed by the electronic effects of its three substituents. The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. The chloro (-Cl) atom is a deactivating group but is also ortho, para-directing. The N-methylcarboxamide (-CONHCH₃) group is a deactivating group and is meta-directing. The combined influence of these groups dictates the regioselectivity of substitution reactions.
Reactivity at the Chloro-Substituted Position
The chlorine atom attached to the aromatic ring can be displaced through nucleophilic aromatic substitution (SNAr) reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chloro group is activated by the para-amide group. The presence of the chloro group allows for nucleophilic substitution reactions where various nucleophiles can replace the chlorine atom. smolecule.com For related isomers like 4-amino-2-chloro-N-methylbenzamide, the chloro group is known to undergo nucleophilic substitution with reagents such as sodium hydroxide or potassium hydroxide. Similar reactivity can be anticipated for the title compound, leading to the introduction of hydroxyl, alkoxy, or other nucleophilic moieties at the C-3 position.
A study on 2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide demonstrates the susceptibility of chloro-substituted rings to nucleophilic attack, where an amino group displaces a chlorine atom on a pyrimidine (B1678525) ring. This highlights the general potential for such transformations in related chloro-aromatic systems.
Reactivity at the Amino-Substituted Position
The powerful activating and ortho, para-directing effect of the 4-amino group is the dominant influence in electrophilic aromatic substitution reactions. The positions ortho to the amino group are C-3 (blocked by chlorine) and C-5. The position para to the amino group is C-1 (blocked by the amide group). Therefore, electrophilic substitution is strongly directed to the C-5 position.
Research on the one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides provides a direct analogy. In this work, 2-amino-N,3-dimethylbenzamide undergoes electrophilic aromatic substitution with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce a halogen at the position para to the amino group (C-5). sioc-journal.cn This suggests that this compound would similarly react with electrophiles at its vacant C-5 position.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Product |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | 4-amino-5-bromo-3-chloro-N-methylbenzamide |
| Nitration | HNO₃ / H₂SO₄ | 4-amino-3-chloro-5-nitro-N-methylbenzamide |
Reactions Involving the Amide Functional Group
The N-methylbenzamide moiety possesses its own distinct reactivity, centered on the amide bond and the nitrogen atom.
Mechanistic Investigations of Amide Hydrolysis
Amides are generally stable functional groups, and their hydrolysis requires vigorous conditions, such as prolonged heating with aqueous acid or base. masterorganicchemistry.com
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of the amine, leads to the formation of the corresponding carboxylic acid and methylammonium (B1206745) ion. pearson.com
Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate. The subsequent elimination of the methylamide anion (a poor leaving group) is the difficult step, which is why high temperatures are often required. The final products are the carboxylate salt and methylamine.
Table 2: Amide Hydrolysis Products
| Condition | Products |
|---|---|
| Acidic (e.g., HCl, H₂O, heat) | 4-amino-3-chlorobenzoic acid and methylammonium chloride |
N-Alkylation and N-Acylation Reactions of the Amide Nitrogen
While the primary aromatic amine is a more potent nucleophile, the secondary amide nitrogen can also participate in substitution reactions, although it is significantly less reactive due to the delocalization of its lone pair into the adjacent carbonyl group.
N-acylation of the amide nitrogen is possible. For instance, in the synthesis of related complex molecules, acylation of a secondary amide nitrogen has been demonstrated. jst.go.jp This would involve reacting this compound with a strong acylating agent.
N-alkylation of the amide nitrogen is also a potential transformation. While direct intermolecular alkylation is challenging, intramolecular N-alkylation has been observed in related systems, such as the formation of a tetracyclic derivative from a normuramic acid lactam containing a 3-chloropropylglycoside group. researchgate.net
Furthermore, the reaction of amides with chlorinating agents like hypochlorous acid can lead to the formation of N-chloroamides. scispace.com This N-halogenation reaction highlights the ability of the amide nitrogen to react with electrophiles.
Transformations of the Primary Aromatic Amino Group
The primary aromatic amino group is a versatile functional handle that can be readily converted into a variety of other groups, most notably via the formation of a diazonium salt.
The reaction of this compound with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) would yield the corresponding 3-chloro-4-(N-methylcarbamoyl)benzenediazonium salt. This process is known as diazotization. rsc.orgresearchgate.net
Diazonium salts are highly valuable synthetic intermediates that can undergo a wide range of subsequent reactions:
Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt. mdpi.com
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).
Replacement with -I: Reaction with potassium iodide (KI).
Replacement with -OH: Heating in the presence of water.
Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form azo dyes. justia.com
Studies on the diazotization of various aminobenzamides and other anilines confirm the feasibility and utility of this transformation pathway for modifying the aromatic core. rsc.orgresearchgate.net
Table 3: Potential Transformations via Diazotization
| Reagent(s) | Resulting Functional Group at C-4 | Reaction Name/Type |
|---|---|---|
| 1. NaNO₂, HCl (0-5°C) 2. CuCl | Chloro (-Cl) | Sandmeyer Reaction |
| 1. NaNO₂, HCl (0-5°C) 2. CuBr | Bromo (-Br) | Sandmeyer Reaction |
| 1. NaNO₂, HCl (0-5°C) 2. KI | Iodo (-I) | Iodination |
| 1. NaNO₂, HCl (0-5°C) 2. H₂O, heat | Hydroxyl (-OH) | Hydrolysis |
Diazotization and Coupling Reactions
The primary amino group on the benzene ring of this compound allows it to undergo diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures. youtube.com The resulting diazonium salt is a highly reactive intermediate that can readily participate in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo dyes. youtube.comunb.ca
The general scheme for the diazotization and subsequent coupling reaction is as follows:
Diazotization: The this compound is treated with nitrous acid (HNO₂) to form the corresponding diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol (B47542) or another aromatic amine) to form a highly colored azo compound. unb.ca
The synthesis of azo dyes is a common application of this reactivity. unb.caresearchgate.net For instance, diazotized anilines can be coupled with various aromatic compounds to produce a wide range of colors, including yellows, reds, oranges, browns, and blues. unb.ca The specific color of the resulting dye is dependent on the electronic properties of both the diazonium salt and the coupling component. The synthesis of novel reactive dyes often involves the diazotization of a substituted amine followed by coupling with a suitable partner. arabjchem.org
A variety of coupling components can be employed, leading to a diverse array of azo dyes. Some examples of coupling components include:
Naphthols researchgate.net
Salicylic acid unb.ca
4-hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin) researchgate.net
1-methyl imidazole (B134444) researchgate.net
The conditions for these coupling reactions, such as pH and temperature, are critical for achieving good yields and specific products. justia.com
Acylation and Sulfonylation of the Amine
The amino group of this compound is nucleophilic and can readily undergo acylation and sulfonylation reactions.
Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. For example, the reaction with chloroacetyl chloride would yield 4-[(2-chloroacetyl)amino]-N-methylbenzamide. cymitquimica.com Greener approaches to N-acylation have also been developed, utilizing reagents like benzotriazoles in water under microwave irradiation. mdpi.com A base-mediated protocol using nitriles as a surrogate for the acetyl group has also been reported for the N-acetylation of anilines. researchgate.net The reactivity of the amino group towards acylation can be influenced by the electronic nature of the substituents on the aromatic ring. nih.govtandfonline.com
Sulfonylation: Similarly, the amino group can be sulfonylated by reacting it with a sulfonyl chloride in the presence of a base like pyridine. nih.gov This reaction leads to the formation of a sulfonamide. The synthesis of sulfonamides is a significant area of organic chemistry, with various methods available, including indium-catalyzed sulfonylation and one-pot three-component reactions. organic-chemistry.org The resulting sulfonamides are important in medicinal chemistry. nih.govwur.nl The reactivity in sulfonylation can be influenced by the steric and electronic properties of the aniline derivative. organic-chemistry.org
The general reactions can be summarized as follows:
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride (e.g., R-COCl) | N-acylated benzamide |
| Acylation | Acid anhydride (e.g., (R-CO)₂O) | N-acylated benzamide |
| Sulfonylation | Sulfonyl chloride (e.g., R-SO₂Cl) | N-sulfonylated benzamide (Sulfonamide) |
Oxidation-Reduction Chemistry of this compound
The oxidation and reduction reactions of this compound primarily involve the amino group and the aromatic ring, although the N-methyl group can also be a site for metabolic oxidation. tandfonline.com
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) can potentially lead to the oxidation of the methyl group or even cleavage of the aromatic ring, though such reactions are less controlled.
Reduction: While the amino group is already in a reduced state, the aromatic ring system can undergo reduction under harsh conditions, though this is not a common transformation. More relevant is the reduction of related nitro-aromatic precursors to synthesize this compound.
Structural Elucidation and Advanced Spectroscopic Analysis of 4 Amino 3 Chloro N Methylbenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 4-amino-3-chloro-N-methylbenzamide is predicted to show distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring—the electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and amide (-CONHCH₃) groups.
Based on the analysis of its isomer, 2-amino-4-chloro-N-methylbenzamide, the expected signals can be predicted . The aromatic region would display signals for the three protons on the benzene (B151609) ring. The proton at C2, adjacent to the chlorine and amide group, would likely appear as a singlet or a narrow doublet. The proton at C5, situated between the amino and chloro groups, and the proton at C6, adjacent to the amino group, would likely appear as doublets due to coupling with each other.
The N-methyl protons would present as a doublet, coupled to the adjacent amide N-H proton. The amide proton itself would appear as a broad quartet or triplet due to coupling with the N-methyl protons and quadrupole broadening from the nitrogen atom. The protons of the amino group typically appear as a broad singlet.
The conformation of the N-methylbenzamide moiety is influenced by the potential for intramolecular hydrogen bonding and steric hindrance, which can affect the rotational barrier around the aryl-carbonyl and carbonyl-nitrogen bonds researchgate.net.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on known data for isomers and general principles of NMR spectroscopy. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N-CH₃ | ~2.8 | Doublet (d) | ~4-5 |
| Aromatic-H (C2) | ~7.7-7.9 | Doublet (d) | ~2 |
| Aromatic-H (C5) | ~7.3-7.5 | Doublet of Doublets (dd) | ~8-9, ~2 |
| Aromatic-H (C6) | ~6.7-6.9 | Doublet (d) | ~8-9 |
| Amino (-NH₂) | ~4.5-5.5 | Broad Singlet (br s) | - |
| Amide (N-H) | ~8.0-8.5 | Quartet (q) or Broad Singlet | ~4-5 |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly dependent on the electronic environment.
The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will resonate between approximately 110 and 150 ppm. The carbon attached to the amino group (C4) will be shifted upfield due to the electron-donating nature of nitrogen, while the carbon bonded to the chlorine atom (C3) will be shifted downfield. The N-methyl carbon will appear at the most upfield position, generally around 26 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known data for isomers and general principles of NMR spectroscopy. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C1 | ~125 |
| C2 | ~130 |
| C3 | ~120 |
| C4 | ~148 |
| C5 | ~118 |
| C6 | ~115 |
| N-CH₃ | ~26 |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. This would be instrumental in confirming the coupling between the aromatic protons (H5 and H6) and the coupling between the amide proton and the N-methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each aromatic carbon signal to its attached proton (C2-H2, C5-H5, C6-H6) and to confirm the assignment of the N-methyl carbon to the N-methyl protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and about intermolecular and intramolecular interactions.
The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its functional groups.
Amide Group: The amide group gives rise to several characteristic bands. The C=O stretching vibration (Amide I band) is very strong in the IR spectrum and typically appears around 1640-1680 cm⁻¹ . The N-H bending vibration (Amide II band), which is coupled with C-N stretching, is found around 1550 cm⁻¹. The N-H stretching vibration of a secondary amide appears as a single band in the region of 3250-3350 cm⁻¹.
Amino Group: The primary amino group (-NH₂) will show a pair of N-H stretching vibrations (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹. The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
Halogen Group: The C-Cl stretching vibration appears in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. This band can sometimes be weak and difficult to assign definitively without comparative analysis or theoretical calculations.
Aromatic Ring: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (700-900 cm⁻¹) are also characteristic and can give clues about the substitution pattern.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: Based on data for isomers and known group frequencies.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric) | Amino (-NH₂) | ~3450 |
| N-H Stretch (symmetric) | Amino (-NH₂) | ~3350 |
| N-H Stretch | Amide (-NH-) | ~3300 |
| C-H Stretch | Aromatic | ~3050-3100 |
| C=O Stretch (Amide I) | Amide (-CONH-) | ~1650 |
| N-H Bend (Amide II) | Amide (-CONH-) | ~1550 |
| C=C Stretch | Aromatic | ~1450-1600 |
| C-N Stretch | Amide, Amino | ~1200-1350 |
| C-Cl Stretch | Halogen | ~600-800 |
Intramolecular hydrogen bonding can significantly influence the conformation and spectroscopic properties of a molecule. In substituted benzamides, hydrogen bonds can form between a substituent on the ring and the amide proton researchgate.netsemanticscholar.org.
In this compound, the amino group is at the 4-position and the chlorine is at the 3-position. A direct intramolecular hydrogen bond between the 4-amino group and the amide proton is sterically impossible. Similarly, the 3-chloro group is not a strong hydrogen bond acceptor and is not positioned to interact with the amide proton.
However, a potential, albeit likely weak, intramolecular hydrogen bond could exist between one of the protons of the 4-amino group and the carbonyl oxygen of the amide group. This would create a six-membered ring structure. The presence of such an interaction would be indicated in the IR spectrum by a broadening and a slight red-shift (shift to lower frequency) of the involved N-H and C=O stretching bands compared to a model compound without this interaction. The existence and strength of such bonding would depend on the preferred conformation of the amide group relative to the aromatic ring. Detailed computational studies and variable-temperature NMR experiments would be required to conclusively establish the presence and dynamics of such weak intramolecular interactions ias.ac.in.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The compound has a molecular formula of C₈H₉ClN₂O and a molecular weight of approximately 184.62 g/mol .
In a typical mass spectrum, the molecular ion peak ([M]⁺•) is expected to appear as a characteristic isotopic cluster due to the presence of chlorine. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Consequently, two peaks will be observed for the molecular ion: one at m/z 184 (for the molecule containing ³⁵Cl) and a smaller peak at m/z 186 (for the molecule containing ³⁷Cl), with the latter having about one-third the intensity of the former. This isotopic signature is a key identifier for chlorine-containing compounds.
The fragmentation of aromatic amides is predictable and follows established chemical principles. whitman.edumiamioh.edu For this compound, the fragmentation is initiated by the ionization of the molecule. The resulting molecular ion can undergo several key fragmentation pathways:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl), leading to a fragment ion at m/z 149.
Alpha-Cleavage: The bond adjacent to the amide nitrogen is susceptible to cleavage. Loss of the methyl group (•CH₃) from the N-methylamide moiety would produce a fragment at m/z 169/171.
Amide Bond Cleavage: Scission of the amide bond can occur in two ways. Cleavage of the C-N bond can generate a 4-amino-3-chlorobenzoyl cation at m/z 154/156. Alternatively, cleavage can result in the formation of a methylamino radical and the same benzoyl cation.
Loss of the Amide Moiety: Fragmentation may involve the loss of the entire N-methylcarbamoyl group (•CONHCH₃), leading to a 4-amino-3-chlorophenyl radical cation at m/z 127/129.
Analysis of the closely related isomer, 3-chloro-N-methylbenzamide, shows major fragments at m/z 139, corresponding to the chlorobenzoyl cation, and m/z 111, resulting from the subsequent loss of carbon monoxide (CO) from the benzoyl cation. nih.gov A similar loss of CO from the 4-amino-3-chlorobenzoyl fragment (m/z 154/156) could be anticipated for the title compound.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 184/186 | [C₈H₉ClN₂O]⁺• | Molecular Ion ([M]⁺•) |
| 169/171 | [M - CH₃]⁺ | α-cleavage, loss of a methyl radical |
| 154/156 | [C₇H₅ClNO]⁺ | Cleavage of the amide C-N bond |
| 149 | [M - Cl]⁺ | Loss of a chlorine radical |
| 127/129 | [C₆H₅ClN]⁺• | Loss of the N-methylcarbamoyl group |
Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic system of the substituted benzene ring. The presence of the amino (-NH₂), chloro (-Cl), and N-methylbenzamide (-CONHCH₃) groups influences the position and intensity of the absorption bands.
The primary electronic transitions observed in such aromatic systems are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. mdpi.com These are typically high-intensity absorptions. The benzene ring itself has characteristic absorptions which are modified by the substituents. Both the amino group and the chlorine atom are auxochromes, meaning they possess non-bonding electrons (n electrons) and can alter the absorption characteristics of the chromophore (the benzene ring).
π → π Transitions:* The conjugated system of the benzene ring coupled with the carbonyl group of the amide will give rise to strong absorption bands, typically in the 200-300 nm range. The amino group, being a strong activating group, and the chloro group will cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzamide (B126).
n → π Transitions:* The carbonyl group (C=O) and the amino group (-NH₂) also have non-bonding electrons. The transition of one of these electrons to a π* antibonding orbital (n → π) is possible. These transitions are generally of much lower intensity than π → π transitions and may be observed as a weak shoulder at longer wavelengths, often obscured by the more intense π → π* bands. nih.govresearchgate.net
| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | π (Benzene Ring, C=O) → π (Benzene Ring, C=O) | ~230-320 nm | High |
| n → π | n (C=O, NH₂) → π (Benzene Ring, C=O) | >300 nm | Low |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, revealing bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. Although a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be reliably predicted by examining the structures of closely related N-methylbenzamides. iucr.orgnih.govnih.gov
The molecular structure would feature a nearly planar benzamide group, though there may be a slight dihedral angle between the plane of the aromatic ring and the amide plane. nih.gov The solid-state packing is expected to be dominated by a network of hydrogen bonds. The primary interaction would be the classic N-H···O hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule. nih.govnih.gov This interaction typically organizes molecules into infinite one-dimensional chains or dimeric motifs.
| Structural Feature | Predicted Description | Governing Interactions |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | General packing efficiency |
| Primary Intermolecular Interaction | N-H···O Hydrogen Bond | Amide N-H (donor) and Amide C=O (acceptor) |
| Secondary Intermolecular Interactions | N-H···O or N-H···N Hydrogen Bonds | Amino N-H (donor) and C=O or Amino N (acceptor) |
| Other Potential Interactions | C-H···O, C-H···Cl, π-π stacking | Aromatic/methyl C-H groups, aromatic ring, chlorine atom |
Computational Chemistry and Molecular Modeling of 4 Amino 3 Chloro N Methylbenzamide
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects (general to benzamide (B126) research)
Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing insights into the dynamic nature of molecules over time. For benzamide derivatives, MD simulations are instrumental in exploring their conformational landscape—the various spatial arrangements a molecule can adopt through bond rotations. tandfonline.com The conformation of a benzamide is critical as it dictates how the molecule can fit into the binding site of a biological target.
The flexibility of the benzamide scaffold, particularly the rotation around the amide bond and its connection to the phenyl ring, gives rise to different conformers. researchgate.net MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations that are more likely to be biologically active. tandfonline.com For instance, studies on benzamide derivatives with antitumor activity have utilized MD simulations to identify the most stable conformers, which is a crucial step before attempting to dock the molecule into a receptor. researchgate.net
Furthermore, solvent effects play a significant role in determining the preferred conformation of a molecule. MD simulations can explicitly model the interactions between the benzamide derivative and surrounding solvent molecules, such as water. worldscientific.comacs.org These interactions can stabilize certain conformations over others, and understanding this is vital for accurately predicting binding affinity. The dissolution of benzamide, for example, has been shown to be an endothermic and non-spontaneous process, and its solubility can be influenced by the composition of binary solvent mixtures. acs.org The study of solute-solvent interactions through MD simulations helps in predicting how a drug candidate will behave in a physiological environment. worldscientific.com
In the context of protein-ligand binding, MD simulations can reveal conformational changes in both the ligand and the target protein upon binding. acs.org Analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories can indicate the stability of the protein-ligand complex and the flexibility of amino acid residues in the binding pocket. tandfonline.com For example, simulations have shown that while some benzamide derivatives may only have a limited stabilizing effect on an enzyme, they can significantly reduce the flexibility of the active site. researchgate.net
In Silico Prediction of Biological Target Interactions: Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. scialert.netresearchgate.net It is a key tool in drug design for predicting the interaction between a small molecule ligand, such as a benzamide derivative, and a protein receptor. scialert.netdergipark.org.tr By scoring the binding affinity, docking can help in identifying potential drug candidates from a large library of compounds. researchgate.net
For benzamide derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for a variety of biological targets, including:
Antimalarial agents: Targeting Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH). scialert.net
Anticancer agents: Targeting Histone Deacetylase 2 (HDAC2) and Topoisomerase I and IIα. researchgate.netdergipark.org.tr
Anti-inflammatory agents: Targeting inducible Nitric Oxide Synthase (iNOS). nih.gov
Analgesics: Targeting cyclooxygenase (COX) proteins. dovepress.com
These studies typically involve docking a series of benzamide derivatives into the active site of the target protein and comparing their binding energies and interaction patterns. researchgate.netdergipark.org.tr For example, in a study targeting HDAC2, designed benzamide derivatives showed higher binding energies than known inhibitors, suggesting they could be potent inhibitors. researchgate.net
Identification of Putative Binding Pockets and Key Interacting Residues
A crucial outcome of molecular docking studies is the identification of the putative binding pocket on the target protein and the key amino acid residues that interact with the ligand. nih.govmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and π-π stacking, are essential for the stability of the ligand-receptor complex. nih.govmdpi.com
For example, in the study of aryl benzamide derivatives as negative allosteric modulators of the mGluR5 receptor, the binding cavity was found to be composed of 20 amino acid residues, with hydrophobic residues accounting for about 65% of the interactions. nih.gov Key interacting residues identified in various studies on benzamide derivatives include:
For HDAC2 inhibitors: Cys156, His146, and Gly154, which are important for hydrogen bond interactions. researchgate.net
For Topoisomerase IIα inhibitors: DG13, ARG487, DC8, and DT9, which form hydrogen bonds and other interactions. dergipark.org.tr
For mGluR5 modulators: Trp945, which forms a π-π stacking interaction with the benzamide ring. nih.govmdpi.com
For human Dihydrofolate Reductase (hDHFR) inhibitors: Asn-64, Arg-70, and Gly-117, which form strong interactions with the benzamide derivatives. nih.gov
For Dopamine (B1211576) Receptor ligands: Residues of the aromatic microdomain in transmembrane domains TM2, TM3, and TM7 are responsible for the majority of ligand interactions. nih.gov
The identification of these specific interactions provides a detailed picture of how the benzamide ligand is anchored within the binding site and is critical for the rational design of more potent and selective inhibitors. acs.org
Table 1: Key Interacting Residues for Benzamide Derivatives with Various Protein Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Histone Deacetylase 2 (HDAC2) | Cys156, His146, Gly154 | Hydrogen Bond | researchgate.net |
| Topoisomerase IIα | DG13, ARG487, DC8, DT9 | Hydrogen Bond, Other | dergipark.org.tr |
| mGluR5 | Trp945 | π-π Stacking | nih.govmdpi.com |
| hDHFR | Asn-64, Arg-70, Gly-117 | Strong Interaction | nih.gov |
| Dopamine Receptors | Aromatic residues in TM2, 3, 7 | Hydrophobic Contacts | nih.gov |
Elucidation of Ligand-Receptor Recognition Mechanisms for Benzamide Derivatives
Understanding the ligand-receptor recognition mechanism involves a comprehensive analysis of the binding modes and the specific interactions that govern the affinity and selectivity of a ligand for its target. For benzamide derivatives, this often involves a combination of computational modeling and experimental validation. acs.org
The amide group in benzamides is often a key feature, playing a significant role in binding through hydrogen bond formation. researchgate.netnih.gov The aromatic rings of the benzamide scaffold frequently engage in π-π stacking and hydrophobic interactions within the binding pocket. nih.gov For instance, in the case of mGluR5 modulators, a face-to-face π-π stacking interaction with a tryptophan residue is crucial for immobilizing the antagonist within the protein cavity. nih.gov
The substitution pattern on the benzamide ring is also critical. Electron-donating or withdrawing groups can influence the electronic properties of the molecule and its ability to interact with specific residues. researchgate.net For example, the introduction of a cyano group can be crucial for potency in some series of benzamide derivatives by forming a hydrogen bond with a specific threonine residue in the binding pocket. acs.org Similarly, the presence of an ortho-methoxy group on the benzamide ring can lead to the formation of an intramolecular hydrogen bond with the amide NH, which can be important for binding to certain receptors. researchgate.net
Mechanistic Biological Activity of 4 Amino 3 Chloro N Methylbenzamide and Its Analogues in Pre Clinical Research
In Vitro Studies on Cellular and Subcellular Biological Targets
In vitro research provides a foundational understanding of how these compounds interact with biological systems. By examining their effects on isolated enzymes, receptors, and cells, a detailed picture of their activity emerges.
Benzamide (B126) derivatives, including analogues of 4-amino-3-chloro-N-methylbenzamide, have been identified as inhibitors of various enzymes. The mechanism often involves the compound binding to the active site of an enzyme, which blocks the substrate from accessing it. This inhibitory action can lead to a range of biological effects, depending on the specific enzyme targeted.
For instance, certain benzamide analogues have been investigated for their inhibitory effects on enzymes like alkaline phosphatase, demonstrating significant binding and inhibition potential. More specifically, research has focused on protein kinases, which are critical enzymes in cellular signaling pathways. Analogues have shown inhibitory activity against several kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, and Focal Adhesion Kinase (FAK). rsc.orgdrugbank.comresearchgate.net
A series of novel 1,3,4-triarylpyrazoles, which can be considered structural analogues, were found to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. researchgate.net Similarly, chalcone (B49325) derivatives incorporating a 4-chlorobenzamide (B146232) moiety demonstrated inhibitory activity against the EGFR and BRAF enzymes. rsc.org
Detailed kinetic data from these studies, often expressed as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), quantify the potency of these compounds.
Table 1: Enzyme Inhibition Data for Analogues of this compound
| Compound/Analogue Class | Target Enzyme | IC50 Value | Source(s) |
|---|---|---|---|
| 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide | Focal adhesion kinase 1 (FAK) | 4.5 nM | drugbank.com |
| Chalcone derivative with 4-chlorobenzamide (Compound 16) | EGFR | 0.56 µM | rsc.org |
| Chalcone derivative with 4-chlorobenzamide (Compound 15) | EGFR | 0.11 µM | rsc.org |
| 3-methylquinazolinone derivative (Compound 4d) | EGFRwt-TK | 3.48 µM | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | researchgate.net |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM | researchgate.net |
This table presents a selection of in vitro enzyme inhibition data for various analogues.
The biological activity of this compound analogues also stems from their ability to bind to and modulate the function of various receptors. This includes receptor tyrosine kinases and G-protein coupled receptors (GPCRs), which are integral to cellular communication. evitachem.com
Analogues have been developed as antagonists for the 5-HT4 receptor, a type of serotonin (B10506) receptor. researchgate.net For example, a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives were reported to have good selectivity for the 5-HT4 receptor over dopamine (B1211576) D2 and 5-HT3 receptors. researchgate.net Another compound, KDR-5169, which is a 4-amino-5-chloro-benzamide derivative, acts as a prokinetic agent through a dual mechanism: stimulating the 5-HT4 receptor and acting as an antagonist at the dopamine D2 receptor. researchgate.net
In the realm of tyrosine kinases, which are crucial for cell signaling, analogues have shown significant activity. Compounds have been identified that inhibit platelet-derived growth factor receptor alpha (PDGFRα). doi.org For example, N-(3-((4-(benzofuran-2-yl)pyrimidin-2-yl)oxy)-4-methylphenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide was identified as a PDGFRα inhibitor. doi.org Other studies have shown that 4-methylbenzamide (B193301) derivatives can inhibit PDGFRα and PDGFRβ. nih.gov
Furthermore, some N-substituted benzamide derivatives have been studied for their interaction with opioid receptors, indicating the broad receptor-modulating potential of this chemical class. springermedizin.de
The enzymatic and receptor-level interactions of these compounds translate into effects on major cellular pathways, including those controlling cell growth, the formation of new blood vessels, and programmed cell death.
Cell Proliferation: Many analogues of this compound have demonstrated potent antiproliferative activity against various cancer cell lines. rsc.org For instance, a benzamide derivative known as JM34 was shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of approximately 20 µM. researchgate.net A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which share structural similarities, were found to inhibit the proliferation of HepG2 and HCT116 human cancer cell lines at low micromolar concentrations. mdpi.com The inhibition of kinases like FAK is known to play a role in regulating cell cycle progression and proliferation. drugbank.com
Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Some benzamide analogues have been shown to suppress this process. For example, the potent 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, 5q, was found to slow cancer progression by suppressing angiogenesis. mdpi.com The inhibition of pathways involving vascular endothelial growth factor (VEGF) is a key mechanism in this effect. mdpi.com
Apoptosis Induction: Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several benzamide analogues have been shown to trigger this process in cancer cells. One PDGFRα inhibitor was found to promote death in hepatocellular carcinoma (HCC) cells. doi.org Another study on 3-methylquinazolinone derivatives showed that a particularly active compound could induce apoptosis in MCF-7 breast cancer cells. researchgate.netnih.gov Similarly, a series of 4-aminophenol (B1666318) benzamide-1,2,4-oxadiazole hybrids were designed as apoptosis inducers targeting the MAP kinase pathway in triple-negative breast cancer cells. semanticscholar.org The activity of these compounds is often linked to their ability to interfere with survival signaling pathways, such as the PI3K/AKT/mTOR pathway, and activate pro-apoptotic pathways. doi.org
Structure-Activity Relationship (SAR) Studies from Pre-clinical Data
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. By systematically modifying the chemical structure of this compound and its analogues, researchers can determine which functional groups are critical for their biological activity.
The type and position of substituents on the benzamide ring system have a profound impact on the biological activity of these compounds.
The presence and location of chloro substituents are critical. For example, in a series of N-substituted benzamides with opioid receptor activity, the removal of chlorine atoms from the 3 and 4-positions of the benzene (B151609) ring led to a complete loss of mu-opioid receptor (MOR) mediated effects. springermedizin.de In another series of gastroprokinetic agents, the 5-chloro and ethoxy groups on a 4-aminobenzamide (B1265587) scaffold were found to contribute to potency by optimizing lipophilicity and receptor affinity. The electronic nature of substituents, such as the electron-withdrawing properties of a chloro group, can significantly influence the molecule's interaction with its target.
The position of other groups also plays a key role. In one study on gastroprokinetic agents, molecular modeling suggested that the direction of an N-benzyl group greatly influences activity, while the exact location of an alicyclic nitrogen was less critical. nih.gov In a series of chalcone analogues with antiproliferative activity, the effectiveness of substituents on a related ring was found to follow the order: 4-methoxy > 4-Br > 4-Cl > 3,4-dimethoxy > H > CH3, highlighting the importance of electronic and steric factors. rsc.org
The N-methyl amide and the amino group are fundamental components of the this compound scaffold and play crucial roles in molecular recognition and biological activity.
The amide group itself is a key structural feature in many pharmacologically active compounds. smolecule.com The N-methyl amide group can participate in hydrogen bonding, which is often a critical interaction for binding to the active site of an enzyme or a receptor. researchgate.net However, the N-methylation, compared to a non-methylated amide, may also reduce the hydrogen-bonding capacity, which can be a key factor in modulating binding affinity and selectivity.
Mechanistic Insights into Potential Anti-inflammatory and Antimicrobial Properties (generalized for the benzamide class)
The benzamide class of chemical compounds, to which this compound belongs, has demonstrated a wide spectrum of biological activities, including notable anti-inflammatory and antimicrobial properties in pre-clinical research. researchgate.netnanobioletters.com The mechanisms underlying these effects are multifaceted and target various key cellular pathways.
Anti-inflammatory Mechanisms:
A primary anti-inflammatory mechanism of certain benzamides involves the modulation of critical signaling pathways that regulate the inflammatory response. nih.gov Research has shown that some N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, can inhibit the transcription factor NF-kappaB. nih.gov This transcription factor is a pivotal regulator of both inflammation and apoptosis. nih.gov By inhibiting NF-kappaB, these benzamides can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov The inhibition of NF-kappaB at the gene transcription level is considered a primary mechanism for the potent anti-inflammatory properties of these compounds. nih.gov
Furthermore, various benzamide derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in pain and inflammation. researchgate.net For example, a series of substituted benzamides related to Parsalmide were shown to inhibit both COX-1 and COX-2 in vitro. researchgate.net Other studies on N-pyrazolyl benzamide derivatives have pointed to the inhibition of p38 MAP kinase, another important target in inflammatory diseases due to its role in the production and release of pro-inflammatory cytokines. researchgate.netafricanjournalofbiomedicalresearch.com
Antimicrobial Mechanisms:
Benzamide derivatives have exhibited promising antimicrobial activity against a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netontosight.ai The mechanisms of action are diverse and target essential bacterial processes.
One significant mechanism is the inhibition of bacterial cell division. bohrium.commdpi.com Certain benzamide derivatives have been identified as inhibitors of the FtsZ protein, a key protein that forms the Z-ring at the future division site, making it an attractive target for new antibiotics. bohrium.commdpi.com By promoting the polymerization kinetics of FtsZ, these compounds can disrupt the normal cell division process. bohrium.com
Another mode of action involves interfering with the synthesis of the bacterial cell wall. farmaciajournal.com The amide group in the benzamide structure can mimic the peptide bond between amino acids. farmaciajournal.com This allows it to act as a false substrate for peptidases involved in peptidoglycan synthesis, leading to a weakened cell wall that cannot protect the pathogen. farmaciajournal.com
Additionally, some benzamides function by inhibiting essential bacterial enzymes. ontosight.ai Studies have identified peptidyl transferase and dihydropteroate (B1496061) synthase, which are crucial for bacterial growth, as potential targets. ontosight.ai The antimicrobial activity of these derivatives has been demonstrated against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the challenge of antimicrobial resistance. researchgate.net
| Activity | Mechanism of Action | Key Molecular Target(s) | References |
|---|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokine production | NF-kappaB, TNF-α | nih.gov |
| Inhibition of prostaglandin (B15479496) synthesis | COX-1, COX-2 | researchgate.net | |
| Inhibition of cytokine release | p38 MAP Kinase | researchgate.netafricanjournalofbiomedicalresearch.com | |
| Antimicrobial | Inhibition of bacterial cell division | FtsZ protein | bohrium.commdpi.com |
| Disruption of peptidoglycan synthesis | Peptidases | farmaciajournal.com | |
| Inhibition of essential enzymes | Peptidyl transferase, Dihydropteroate synthase | ontosight.ai |
Redox Modulation and Reactive Oxygen Species (ROS) Involvement
The biological activity of chemical compounds is often linked to their ability to modulate the cellular redox environment. Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide, are highly reactive molecules that can act as important signaling molecules at low to moderate concentrations, but can cause significant damage to cellular components at high levels, a state known as oxidative stress. thno.orgresearchgate.net Benzamide derivatives, as a class, have the potential to be involved in redox modulation, either by acting as antioxidants that scavenge ROS or as pro-oxidants that increase ROS levels. researchgate.net
The precise role of this compound in redox modulation is not extensively detailed in available literature. However, the activity of its analogues and related chemical structures provides insight into potential mechanisms. For instance, some benzamide derivatives have been reported to possess antioxidant activity. researchgate.net This activity can be crucial in mitigating inflammatory processes, as inflammation is often associated with increased ROS production by immune cells. mdpi.com
Conversely, some compounds can exert their therapeutic effects by increasing intracellular ROS levels, particularly in cancer cells. nih.gov Cancer cells often have a higher basal level of ROS, making them more vulnerable to further increases in oxidative stress, which can trigger cell death. researchgate.netnih.gov The chemical structure of a compound, including the presence of specific functional groups, influences whether it will act as a pro-oxidant or an antioxidant. mdpi.com
ROS can also influence signaling pathways that are known targets of benzamides. For example, ROS can activate the NF-κB pathway, which is a key regulator of inflammation and is inhibited by certain benzamide compounds. nih.govnih.gov ROS can also activate other stress-related kinase pathways, such as the JNK and p38 pathways, which are involved in apoptosis and inflammation. nih.gov Therefore, a benzamide analogue could indirectly influence these pathways by modulating cellular ROS levels. The interaction is complex, as ROS can activate pathways that are simultaneously targeted by the compounds themselves, leading to a multifaceted biological outcome. nih.gov
Exploration of Compound Uptake and Intracellular Localization Mechanisms
For a compound to exert a biological effect, it must typically enter the target cell and reach its specific subcellular location. The mechanisms of cellular uptake and the subsequent intracellular distribution are critical determinants of a compound's activity. For this compound and its analogues, these processes are governed by the compound's physicochemical properties, such as lipophilicity, size, and charge.
Studies on benzamide analogues provide insights into these mechanisms. The lipophilicity, or fat-solubility, of a compound is a key factor in its ability to cross the lipid bilayer of cell membranes. researchgate.net The presence of groups like benzyl (B1604629) and methyl on a benzamide structure can enhance its lipophilicity, facilitating its penetration of cell membranes and interaction with intracellular targets.
Once inside the cell, the compound's journey continues to its site of action, which could be in the cytoplasm, nucleus, or other organelles. Research on ruthenium(II)-arene complexes bearing benzamide derivatives, specifically 2-amino-4-methylbenzamide (B1273664) and 3-amino-N-methylbenzamide, has provided direct evidence of cellular uptake. researchgate.net Using inductively coupled plasma mass spectrometry (ICP-MS), researchers demonstrated that these complexes entered human breast cancer cells within a 24-hour period. researchgate.net Furthermore, this study revealed that one of the complexes exhibited nuclear-targeting properties, accumulating in the cell nucleus where it could interact with DNA. researchgate.net
Derivatives, Analogues, and Advanced Structure Activity Relationship Sar Investigations
Systematic Chemical Modification of the 4-amino-3-chloro-N-methylbenzamide Scaffold
Systematic modification of the this compound core is a fundamental strategy to probe its interaction with biological targets and to enhance its activity. This involves altering substituent positions, varying groups on the amide nitrogen, and replacing key functional groups with bioisosteres.
The specific arrangement of substituents on the benzamide (B126) ring—known as regioisomerism—plays a critical role in determining the molecule's biological efficacy. Studies on related benzamide structures have consistently shown that even minor shifts in the position of functional groups like the chloro or amino moieties can lead to significant changes in activity.
Research into a series of anti-Respiratory Syncytial Virus (RSV) agents, which incorporate a chloro-N-methylbenzamide fragment, provides a clear example of this principle. jst.go.jp In one study, derivatives were synthesized where the chlorine atom was moved from its original position. The resulting positional isomers exhibited a more than seven-fold decrease in anti-RSV activity compared to the parent compound. jst.go.jp This highlights the stringent structural requirements for potent biological action, where the specific location of the halogen is crucial for optimal interaction with the target protein. jst.go.jp Similarly, comparative studies on halo-substituted benzamide derivatives have shown that a 2-chloro substituted compound is more active than its 3-chloro substituted counterpart, further emphasizing the impact of positional isomerism. semanticscholar.org In other classes of compounds, such as chloro-cathinones, it has been observed that meta-isomers tend to display lower cytotoxicity than other positional isomers, indicating that substituent placement can also influence the compound's safety profile. nih.gov
Table 1: Effect of Chlorine Atom Position on Anti-RSV Activity This table is based on findings from a study on benzamide derivatives to illustrate the concept of regioisomeric effects.
| Compound | Chlorine Position | Relative Anti-RSV Activity |
|---|---|---|
| Parent Compound (9c) | 5-position | High |
| Isomer (14a) | Different Position | >7-fold Decrease |
| Isomer (14b) | Different Position | >7-fold Decrease |
| Isomer (14c) | No Chlorine | Comparable to Parent |
The substituent attached to the amide nitrogen (the N-substituent) is another key site for modification to explore SAR. Replacing the methyl group of this compound with a variety of other alkyl or aryl groups can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Bioisosteric replacement is a powerful strategy in drug design where a functional group is exchanged for another group with similar physical and chemical properties, with the goal of improving potency, selectivity, or metabolic stability.
For example, a tetrazole ring is often used as a bioisostere for a carboxylic acid group, as it can mimic its acidic nature and ability to form key interactions. uobaghdad.edu.iq In the context of the this compound scaffold, the chlorine atom itself can be subject to bioisosteric replacement. Studies on arylsulfonamide inhibitors have shown that substituting a 4-chloro group with a 4-bromo group can be a viable modification, sometimes retaining or even slightly altering the inhibitory activity. nih.gov In another example, replacing a thiophene (B33073) ring with a benzene (B151609) ring in the same series of inhibitors led to a small improvement in potency, demonstrating how subtle changes to the core structure can fine-tune biological effect. nih.gov The development of caspase inhibitors has also utilized this principle, where oxadiazolones were explored as isosteric replacements for a carboxylate functional group. uantwerpen.be
Table 2: Examples of Bioisosteric Replacements in Benzamide-Related Scaffolds
| Original Functional Group | Bioisosteric Replacement | Compound Class Example | Reference |
|---|---|---|---|
| Carboxylic Acid | Tetrazole Ring | Triazole Derivatives | uobaghdad.edu.iq |
| 4-Chloro | 4-Bromo | Arylsulfonamides | nih.gov |
| Thiophene Ring | Benzene Ring | Arylsulfonamides | nih.gov |
| Carboxylate | Oxadiazolone | Caspase Inhibitors | uantwerpen.be |
Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety
Molecular hybridization involves chemically linking two or more distinct pharmacophores (active molecular structures) to create a single hybrid molecule with potentially enhanced or synergistic activity. The this compound moiety has been successfully used as a building block in the design of such hybrids.
Researchers have designed and synthesized novel hybrid analogues by combining a benzamide structure with other biologically active scaffolds. Examples include:
4-Aminophenol-Benzamide-1,2,4-Oxadiazole Hybrids: These were created by condensing 4-hydroxyphenyl arylamides with 5-chloromethyl-3-aryl-1,2,4-oxadiazoles, aiming to combine the features of both moieties to achieve a synergistic antiproliferative effect. semanticscholar.org
Purine-Benzamide Hybrids: In this approach, various substituted purines were attached via a flexible linker to an N-phenyl-4-methylbenzamide fragment, creating molecules designed to mimic ATP-competitive inhibitors for protein kinases. nih.gov
Coumarin-Triazole-Benzamide Hybrids: By introducing a benzanilide (B160483) moiety into a coumarin-triazole structure, scientists have developed derivatives with good growth inhibitory activity against cancer cell lines. mdpi.com
Chromone-Nitrogen Mustard Hybrids: A series of nitrogen mustard derivatives of chromone (B188151) were designed and synthesized, linking the two pharmacophores to discover promising anti-tumor candidates. tandfonline.com
These strategies demonstrate the versatility of the benzamide scaffold in creating complex molecules that can interact with multiple biological targets or pathways.
Pharmacophore Modeling and De Novo Ligand Design Principles from Benzamide Analogues
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of new molecules. Pharmacophore modeling and de novo design are two such powerful techniques that have been applied to benzamide analogues.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.govbohrium.com Studies on benzamide analogues as inhibitors of the bacterial protein FtsZ led to the development of a five-featured pharmacophore model, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.govtandfonline.com This model provides a blueprint for designing new molecules with a high probability of being active FtsZ inhibitors. Similar studies on benzamide analogues targeting neuronal nicotinic acetylcholine (B1216132) receptors (nAChR) have also been used to understand the key structural requirements for activity and to guide the synthesis of more selective ligands. nih.govebi.ac.uk
De novo ligand design uses computational algorithms to build novel molecules from scratch, often within the constraints of a known binding site or a pharmacophore model. youtube.com This approach can explore vast chemical space to identify entirely new scaffolds and chemotypes. nih.govacs.org The process often involves fragment-based methods, where small chemical fragments are placed in favorable positions within the target's active site and then "grown" or "linked" together to form a complete, novel molecule. youtube.comacs.org The principles derived from pharmacophore models of benzamide analogues provide the crucial starting points and constraints for these de novo design efforts, facilitating the discovery of next-generation therapeutic agents. nih.gov
Table 3: Key Pharmacophore Features Identified for Benzamide Analogues
| Target | Key Pharmacophore Features | Reference |
|---|---|---|
| FtsZ (Bacterial Protein) | 1 H-bond acceptor, 1 H-bond donor, 1 hydrophobic group, 2 aromatic rings | nih.govbohrium.com |
| nAChR (Neuronal Receptor) | Analysis of chemical/structural properties related to inhibitory activity | nih.govebi.ac.uk |
| PARP Inhibitors (Anticancer) | Fused bicyclic core, an amide, and a phenyl group | nih.gov |
Advanced Applications in Materials Science and Industrial Chemistry
Utilization of 4-amino-3-chloro-N-methylbenzamide as a Building Block in Polymer Chemistry and Nanomaterial Synthesis
While direct studies on the polymerization of this compound are not extensively documented in public literature, the application of its structural analogs is well-established, suggesting its potential in these fields. Benzamide (B126) derivatives are explored for their utility in creating advanced materials, including polymers and nanomaterials. For instance, the related compound 4-amino-2-chloro-N-methylbenzamide is utilized in the development of novel materials such as polymers and coatings with specific properties.
The functional groups present on the this compound molecule—specifically the primary amino group and the aromatic chlorine atom—offer reactive sites for polymerization reactions. The amino group can participate in condensation polymerization to form polyamides or polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength.
Furthermore, research into related benzamides for creating fluorescent nanomaterials for sensing applications highlights the potential of this class of compounds. acs.org The incorporation of such molecules can impart specific optical or electronic properties to the resulting nanomaterials.
Table 1: Applications of Structurally Similar Benzamide Derivatives in Materials Science
| Compound Name | Application Area | Implied Potential for this compound | Source |
|---|---|---|---|
| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | Synthesis of advanced materials, including polymers and nanomaterials. | Use as a monomer for specialty polymers or a component in nanomaterial synthesis. | |
| 4-amino-2-chloro-N-methylbenzamide | Development of new materials like polymers and coatings. | Potential as a building block for creating functional polymers and surface coatings. |
Role as Key Chemical Intermediates in Fine Chemical Production
The most significant industrial applications of this compound are as a crucial intermediate in the synthesis of fine chemicals, including colorants and agrochemicals.
The primary amino group on the benzene (B151609) ring of this compound makes it an ideal starting material for the production of azo dyes and pigments. Azo compounds, characterized by the R−N=N−R′ functional group, constitute the largest class of commercial colorants.
In a key industrial process, the amino group of this compound can be converted into a diazonium salt through a reaction known as diazotization. This highly reactive diazonium salt is then reacted with a coupling component to form a stable azo compound with an extended conjugated system, which imparts color. A U.S. patent explicitly lists 4-amino-3-chloro-N′-methylbenzamide as a suitable aromatic amine for the preparation of azo colorants. google.com The specific properties of the resulting dye or pigment, such as its color, fastness, and solubility, are determined by the molecular structures of both the diazo component (derived from this compound) and the coupling component. google.com
Isomers of this compound, such as 2-amino-4-chloro-N-methylbenzamide, are also noted for their use in the production of various dyes.
The benzamide chemical scaffold is a prominent feature in a wide range of biologically active molecules, including many modern agrochemicals. Several structural isomers and related derivatives of this compound are vital intermediates in the synthesis of pesticides.
For example, 2-amino-3,5-dichloro-N-methylbenzamide is identified as an important intermediate for synthesizing bisamide pesticides like tetrachlorantraniliprole. patsnap.comgoogle.com Similarly, other related compounds are investigated for their potential as acaricides (pesticides that target mites and ticks) and other pest control agents. smolecule.com The general class of chloro-substituted amino-N-alkylbenzamides serves as a foundational structure for building more complex and highly active insecticidal molecules. The synthesis of these agrochemicals often involves multi-step processes where the benzamide derivative provides the core structure that is later functionalized to achieve the desired biological activity.
Table 2: Examples of Related Benzamide Intermediates in Agrochemicals
| Intermediate Compound | Application/Product Class | Source |
|---|---|---|
| 2-amino-3,5-dichloro-N-methylbenzamide | Synthesis of bisamide pesticides (e.g., tetrachlorantraniliprole) | patsnap.comgoogle.com |
| 3-Chloro-N-methylbenzamide | Investigated for use as an acaricide | smolecule.com |
| 2-amino-4-chloro-N-methylbenzamide | Intermediate for various agrochemicals |
Potential in Sensor Technology and Analytical Reagent Development
The field of chemical sensors and analytical reagents is increasingly looking towards novel organic molecules that can provide specific and detectable responses to the presence of certain analytes. Benzamide derivatives are among the classes of compounds being explored for these applications due to their versatile chemical properties and potential for functionalization.
Research has been conducted on using amino-substituted benzamide derivatives for developing sensors. For instance, a project supported by the Croatian Science Foundation focused on the design and synthesis of novel nitrogen-containing heterocyclic fluorophores and fluorescent nanomaterials based on benzamides for the purpose of pH and metal-ion sensing. acs.org Another related compound, 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide, is noted for its use in developing chemical sensors for various analytes.
The potential of this compound in this area stems from its functional groups, which could be modified to act as binding sites or signaling units. The amino group could be functionalized to create a receptor for a specific ion or molecule. A change in the electronic environment of the molecule upon binding could then be detected through optical (colorimetric or fluorometric) or electrochemical methods. While specific applications of this compound as a sensor are still an emerging area of research, the proven utility of its parent class of compounds indicates a promising future direction.
Future Research Directions and Unexplored Avenues for 4 Amino 3 Chloro N Methylbenzamide
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-amino-3-chloro-N-methylbenzamide and its derivatives should prioritize environmentally friendly and efficient methods. Traditional benzamide (B126) synthesis often involves hazardous reagents and solvents. eurjchem.com Green chemistry principles offer a pathway to more sustainable production. tandfonline.comresearchgate.net
Future research should focus on:
Solvent-Free and Catalyst-Free Conditions: Exploring reactions that proceed without the need for solvents or catalysts can significantly reduce waste and energy consumption. eurjchem.comtandfonline.com Methodologies using enol esters as acyl donors in solvent- and activation-free conditions for N-benzoylation have shown promise for other anilines and could be adapted. tandfonline.com
Reusable Heterogeneous Catalysts: The development and application of reusable catalysts, such as tungstate (B81510) sulfuric acid, can improve the efficiency and cost-effectiveness of the synthesis. rsc.org
Biosourced Catalysts: Investigating the use of biosourced catalysts could offer a more sustainable alternative to traditional metal-based catalysts. researchgate.net
Three-Component Reactions: Efficient one-pot, three-component reactions, such as those involving isatoic anhydride (B1165640), primary amines, and 2-bromoacetophenone (B140003) derivatives, could be explored for the synthesis of related benzamide structures and potentially adapted for this compound. nih.gov
Table 1: Comparison of Synthetic Methodologies for Benzamides
| Method | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Acyl Chloride Method | Well-established, generally high yields. | Often requires hazardous reagents (e.g., thionyl chloride), may produce corrosive byproducts. | Current standard, but with environmental drawbacks. |
| Enol Ester Acylation | Solvent- and activation-free, "green" approach. tandfonline.com | May require longer reaction times or specific enol esters. | High potential for a more sustainable synthesis. |
| Tungstate Sulfuric Acid Catalysis | Reusable catalyst, solvent-free conditions. rsc.org | Catalyst preparation and recovery may add steps. | Promising for efficient and environmentally friendly production. |
| Three-Component Reactions | High atom economy, one-pot synthesis. nih.gov | Requires careful optimization of reaction conditions. | Could offer a streamlined route to complex derivatives. |
Deeper Mechanistic Elucidation of Biological Actions via Multi-Omics Approaches
To fully understand the therapeutic potential of this compound, a deeper understanding of its mechanism of action is crucial. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful tool for this purpose. nih.govfrontiersin.orgbiomedgrid.commdpi.com Assuming this compound acts as a kinase inhibitor, a common target for benzamide derivatives, the following strategies could be employed:
Quantitative Proteomics: This can provide an unbiased view of the compound's selectivity and identify its protein targets within a cellular context. acs.org Chemical proteomics, using immobilized versions of the compound, can help identify direct binding partners. acs.orgtum.de
Metabolomics: By analyzing changes in cellular metabolites upon treatment with the compound, researchers can identify the metabolic pathways that are affected. pnas.org Parallel phosphoproteomics and metabolomics can link signaling events to metabolic changes. pnas.org
Integrated Multi-Omics Analysis: Combining proteomic and metabolomic data can reveal complex relationships between protein expression, signaling pathways, and metabolic reprogramming, providing a holistic understanding of the drug's effects. nih.govnih.govacs.orgscispace.com This approach has been used to understand resistance mechanisms to tyrosine kinase inhibitors in cancer cells. nih.gov
Advanced Scaffold Derivatization for Enhanced Potency and Selectivity
The this compound scaffold serves as a starting point for the design of new molecules with improved therapeutic properties. Advanced derivatization strategies can lead to enhanced potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the benzamide core is essential to understand their impact on biological activity. nih.govnih.govnih.gov For instance, the position and nature of the chloro and amino groups, as well as the N-methyl group, are critical. SAR studies on other benzamides have shown that even small changes can significantly affect activity. nih.gov
Scaffold Hopping: This strategy involves replacing the central benzamide core with a bioisosteric scaffold to discover novel compounds with improved properties. researchgate.netresearchgate.netacs.orgmdpi.com For example, replacing the benzamide with a pyrazol-5-yl-benzamide has led to potent fungicides. acs.org
Pharmacophore Modeling: Developing a pharmacophore model based on the key structural features required for biological activity can guide the design of new derivatives. zju.edu.cnsci-hub.se This model can then be used for virtual screening of compound libraries to identify new hits. nih.gov
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Potential Modifications | Desired Outcome |
| Amino Group (C4) | Acylation, alkylation, formation of sulfonamides. | Modulate hydrogen bonding, improve cell permeability. |
| Chloro Group (C3) | Replacement with other halogens (F, Br, I), small alkyl or alkoxy groups. | Fine-tune electronic properties and lipophilicity. nih.gov |
| N-methyl Group | Replacement with larger alkyl or aryl groups, incorporation into a heterocyclic ring. | Explore new binding interactions, alter solubility. |
| Benzene (B151609) Ring | Introduction of additional substituents, replacement with other aromatic or heteroaromatic rings (scaffold hopping). acs.orgmdpi.com | Improve potency and selectivity, explore new target spaces. acs.orgmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govbohrium.combenthamdirect.com These computational tools can be applied to the development of this compound derivatives in several ways:
Quantitative Structure-Activity Relationship (QSAR) Models: AI-based QSAR models can predict the biological activity of novel compounds based on their chemical structure, reducing the need for extensive initial synthesis and testing. nih.govnih.govmdpi.comtandfonline.com
Generative Models: Deep learning models can be trained to generate novel molecular structures with desired properties, such as high predicted activity and drug-likeness. acs.orgresearchgate.net
In Silico Screening: AI and ML algorithms can rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active against a specific target. nih.govtandfonline.commdpi.comresearchgate.netscialert.net
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable pharmacokinetic profiles. mdpi.com
Exploration of Emerging Applications in Interdisciplinary Fields
While the primary focus of benzamide research has often been in medicine, the unique properties of compounds like this compound may lend themselves to applications in other scientific disciplines. Future research should not be limited to a single therapeutic area but should explore a broader range of possibilities.
Neurodegenerative Disorders: Some benzamide derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's and schizophrenia. mdpi.com
Antifungal and Antiparasitic Agents: The benzamide scaffold is present in a number of antifungal and antiparasitic drugs. nih.govacs.org
Materials Science: The hydrogen bonding capabilities and aromatic nature of benzamide derivatives could be exploited in the development of new functional materials. science.gov
Chemical Biology: As a well-defined chemical entity, this compound and its derivatives can be used as chemical probes to study biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
